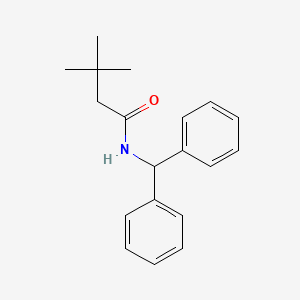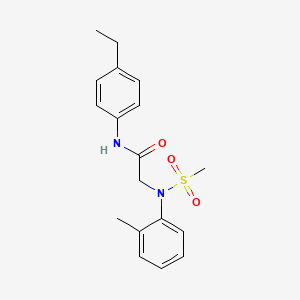![molecular formula C18H17NO4 B5833875 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5833875.png)
4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid, also known as BzATP, is a synthetic analog of ATP (adenosine triphosphate). It belongs to the class of purinergic receptor agonists and is commonly used in scientific research to study the role of purinergic receptors in various physiological and pathological processes.
作用機序
4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid acts as an agonist of P2X7 receptors, which are ligand-gated ion channels that are permeable to calcium, sodium, and potassium ions. Activation of P2X7 receptors by 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid leads to the influx of calcium ions into the cell, which triggers a series of downstream signaling events. These events include the activation of intracellular signaling pathways such as the MAPK/ERK pathway, the production of reactive oxygen species, and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. It induces the release of pro-inflammatory cytokines such as IL-1β and IL-18, which are involved in the regulation of immune responses. 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid also induces the production of reactive oxygen species, which can lead to oxidative stress and cell damage. In addition, 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid has been shown to modulate neuronal function and synaptic plasticity, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One of the advantages of using 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid in lab experiments is its potency and selectivity for P2X7 receptors. This allows for the specific activation of these receptors without affecting other purinergic receptors. However, one limitation of using 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid is its potential cytotoxicity at high concentrations. This can lead to cell death and may confound the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid and purinergic signaling. One area of research is the development of novel P2X7 receptor agonists and antagonists for the treatment of inflammatory and neurological disorders. Another area of research is the investigation of the role of purinergic signaling in cancer and the development of targeted therapies. Finally, the study of purinergic signaling in the context of aging and age-related diseases is an emerging area of research that may yield important insights into the underlying mechanisms of these conditions.
合成法
The synthesis of 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid involves the reaction of 2-benzoyl-4-methylphenylamine with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with oxalyl chloride and triethylamine to yield the final product, 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid is widely used in scientific research to study the role of purinergic receptors in various physiological and pathological processes such as inflammation, pain, and cancer. It is a potent agonist of the P2X7 receptor, which is involved in the regulation of immune responses and cell death. 4-[(2-benzoyl-4-methylphenyl)amino]-4-oxobutanoic acid is also used to study the effects of purinergic signaling on neuronal function and synaptic plasticity.
特性
IUPAC Name |
4-(2-benzoyl-4-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12-7-8-15(19-16(20)9-10-17(21)22)14(11-12)18(23)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKMCUKNAAKGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)


![4-methyl-3-(3-nitrophenyl)-5-[(2-phenylethyl)thio]-4H-1,2,4-triazole](/img/structure/B5833816.png)
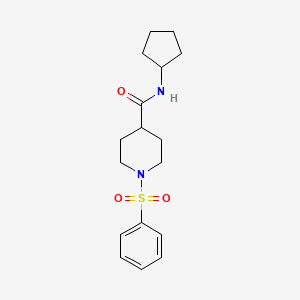


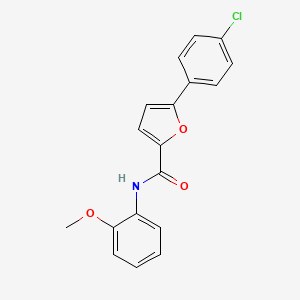
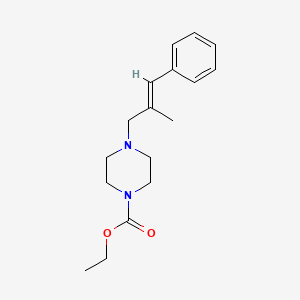

![1-[1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B5833882.png)
